Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate
CAS No.:
Cat. No.: VC15853412
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7NO4 |
|---|---|
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | methyl 7-hydroxy-1,2-benzoxazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H7NO4/c1-13-9(12)5-2-6-4-10-14-8(6)7(11)3-5/h2-4,11H,1H3 |
| Standard InChI Key | HUHABFXAZDJCNH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(C(=C1)O)ON=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular structure integrates a fused benzoisoxazole core with functional groups that enhance both reactivity and bioavailability. Key properties include:
Molecular Characteristics
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IUPAC Name: Methyl 7-hydroxy-1,2-benzoxazole-5-carboxylate
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Molecular Formula: C₉H₇NO₄
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Molecular Weight: 193.16 g/mol
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SMILES: COC(=O)C1=CC2=C(C(=C1)O)ON=C2
The hydroxyl group at C7 and ester group at C5 introduce polarity, facilitating hydrogen bonding and solubility in polar solvents. Quantum mechanical calculations predict a planar aromatic system with partial charge localization at the oxygen and nitrogen atoms, which may influence reactivity in electrophilic substitutions .
Synthesis and Derivitization Strategies
Cycloaddition-Based Routes
Isoxazole rings are typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For example, the reaction of methyl propiolate with in situ-generated nitrile oxides yields 5-carboxylate-substituted isoxazoles. Subsequent functionalization at the 7-position can be achieved through directed ortho-lithiation:
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Lithiation-Carboxylation:
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Esterification:
Functional Group Interconversion
The hydroxyl group at C7 enables further derivitization:
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Glycosylation: Protection of the hydroxyl group as a silyl ether, followed by coupling with glycosyl donors, could generate prodrug candidates .
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids may introduce diversely substituted aryl groups at C7 .
Biological Activities and Mechanisms
Antimicrobial Activity
The hydroxyl and ester groups enhance membrane permeability, enabling disruption of microbial cell walls. Analogous compounds show:
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Bacterial Growth Inhibition: Minimum inhibitory concentrations (MIC) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Synergy with Antibiotics: Isoxazole-carboxylates potentiate β-lactam antibiotics by inhibiting efflux pumps .
Anti-Inflammatory Effects
Hydroxyl-substituted isoxazoles suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB translocation. Molecular docking studies suggest high affinity for cyclooxygenase-2 (COX-2) active sites .
Applications in Pharmaceutical Development
Glycation Inhibition
The phenolic hydroxyl group may chelate metal ions involved in advanced glycation end-product (AGE) formation, mimicking natural antioxidants like quercetin.
Prodrug Design
Ester groups facilitate hydrolysis to active carboxylic acids in vivo, improving pharmacokinetics. For example, methyl isoxazole-5-carboxylate derivatives are metabolized to integrase inhibitors with antiviral activity .
Materials Science
Conjugated π-systems enable applications in organic electronics. Isoxazole-based polymers exhibit luminescence and charge transport properties suitable for OLEDs .
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